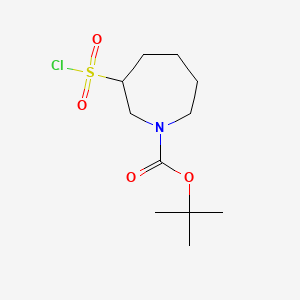

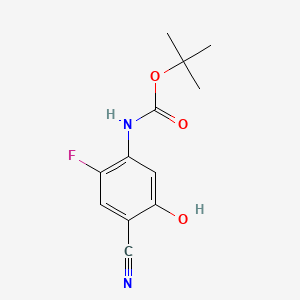

![molecular formula C14H24F2N2O2 B6606066 tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate CAS No. 2825007-19-8](/img/structure/B6606066.png)

tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate (TBAD) is an organofluorine compound with potential applications in medicinal chemistry and materials science. TBAD is a versatile building block for the synthesis of a variety of fluorinated heterocyclic compounds and polymers. It is a colorless crystalline solid with a melting point of 136-139 °C and an empirical formula of C14H23F2N2O2. TBAD is a member of the family of fluorinated bicyclic compounds known as azabicycloalkanes and has been the subject of numerous recent studies.

Scientific Research Applications

Tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has a wide range of applications in medicinal chemistry and materials science. It has been used in the synthesis of a variety of fluorinated heterocyclic compounds and polymers, such as fluoro-substituted amines, fluoro-substituted imidazoles, and fluoro-substituted pyrroles. In addition, tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has been used as a starting material for the synthesis of a variety of organofluorine compounds, including fluoroalkyl amines, fluoroalkyl sulfonamides, and fluoroalkyl carboxamides.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is not fully understood, but it is believed to involve the formation of a cyclic intermediate from the reaction of the tert-butyl amine and the difluoro-8-azabicyclo[4.3.1]decane-8-carboxylic acid. This intermediate is then hydrolyzed to form the desired product.

Biochemical and Physiological Effects

tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has been shown to have a range of biochemical and physiological effects, including inhibition of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition has been linked to the potential of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate as a therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate has been shown to have anti-inflammatory, antifungal, and antimicrobial properties.

Advantages and Limitations for Lab Experiments

The major advantage of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is its versatility as a building block for the synthesis of a variety of fluorinated heterocyclic compounds and polymers. This makes it an attractive starting material for a wide range of laboratory experiments. However, the reaction of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate with other compounds is often slow and can require the use of a catalyst to speed up the reaction.

Future Directions

The potential applications of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate are vast and include its use as a therapeutic agent for the treatment of neurological disorders, as an anti-inflammatory agent, and as a building block for the synthesis of a variety of fluorinated heterocyclic compounds and polymers. Future research should focus on further exploring the biochemical and physiological effects of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate, as well as its potential therapeutic applications. Additionally, further studies should be conducted to determine the optimal conditions for the synthesis of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate and its derivatives. Finally, the potential for the use of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate in the synthesis of novel materials should be explored.

Synthesis Methods

The synthesis of tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate is based on the reaction of 1,1-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylic acid with tert-butyl amine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in a mixture of toluene and water at a temperature of 70-80 °C for three hours. The reaction is complete when the desired product is obtained in high yield.

properties

IUPAC Name |

tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-10-6-4-5-7-13(17,9-18)14(10,15)16/h10H,4-9,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUPRJFCFHFCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F2N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.35 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)

![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)

![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)

![2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]acetic acid hydrochloride](/img/structure/B6606036.png)

![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)

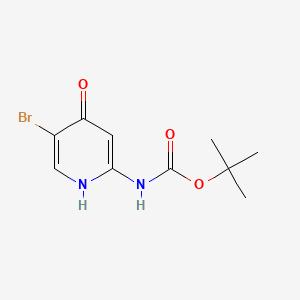

![3-[(2Z)-3-[5-methyl-2-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-ylidene]-1-[(2R)-1-(4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}phenyl)propan-2-yl]urea](/img/structure/B6606053.png)

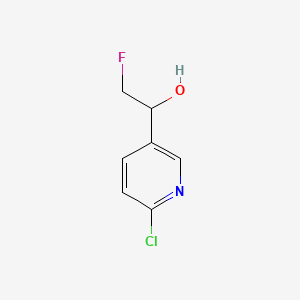

![N-[2-fluoro-1-(4-fluorophenyl)ethyl]-4-(1H-1,2,3-triazol-5-yl)benzene-1-sulfonamide](/img/structure/B6606059.png)

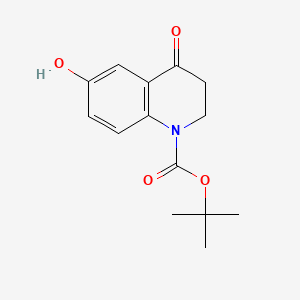

![methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B6606070.png)